2-(3-Bromo-4-fluorophenyl)azetidine

Lipophilicity CNS drug design Physicochemical profiling

Generic bromo-fluoro azetidines risk SAR inconsistencies; this precise 3-bromo-4-fluoro regioisomer ensures reproducible cross-coupling and reliable physicochemical profiles. - XLogP3 2.2, HBD=1, TPSA 12 Ų: CNS-optimized fragment with reduced non-specific binding vs. more lipophilic congeners. - Chiral scaffold (racemate) resolvable via chiral HPLC for enantioselective lead optimization. - 3-Br-4-F pattern enables selective Pd-catalyzed oxidative addition for high-yield biaryl libraries.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
Cat. No. B13632868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-fluorophenyl)azetidine
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=C(C=C2)F)Br
InChIInChI=1S/C9H9BrFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2
InChIKeyIKLOVLFZKJAVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-fluorophenyl)azetidine Overview


2-(3-Bromo-4-fluorophenyl)azetidine is a synthetic, four-membered nitrogen-containing heterocycle (azetidine) bearing a 3-bromo-4-fluorophenyl substituent at the 2-position. Its molecular formula is C₉H₉BrFN (MW = 230.08 g/mol, CAS 1270391-57-5). The compound is supplied as a free base and is stocked by Enamine (EN300-1248498) through the Sigma-Aldrich platform . The combination of ring strain inherent to the azetidine scaffold and the electron-withdrawing bromo/fluoro substituents renders it a versatile intermediate for cross-coupling reactions (Suzuki, Buchwald–Hartwig) and a conformational constraint element in fragment-based drug design.

1 Cross-coupling scaffold for fragment-based library synthesis
2 Chiral building block for enantioselective lead optimization
3 CNS drug-like fragment with a reported XLogP3 of 2.2

Why Regioisomeric Substitution Fails


In the azetidine chemical space, bromo-fluoro phenyl substitution appears superficially interchangeable. However, the precise 3-bromo-4-fluoro substitution pattern governs lipophilicity, hydrogen-bond donor capacity, basicity, and the steric/electronic environment at the reactive halogen center. Even positional isomers with identical molecular formula and molecular weight—such as 2-(4-bromo-3-fluorophenyl)azetidine, 2-(5-bromo-2-fluorophenyl)azetidine, 1-(3-bromo-4-fluorophenyl)azetidine, and 3-(3-bromo-4-fluorophenyl)azetidine—yield measurably different XLogP3 values, hydrogen-bond donor counts, predicted pKa values, and stereochemical complexity [1]. These differences directly translate into altered solubility, membrane permeability, target-engagement profiles, and reactivity in cross-coupling chemistry. Relying on a generic 'bromo-fluoro azetidine' without positional specification therefore risks undermining the reproducibility of synthetic routes and the quality of SAR in lead optimization programs.

HBD = 1 (free NH)
vs
HBD = 0 (1-substituted)
Loss of hydrogen-bond donor may alter target engagement and solubility
Chiral (racemic, resolvable)
vs
Achiral (3-substituted)
Stereochemical diversification may not be available with achiral analogs
XLogP3 = 2.2
vs
XLogP3 = 3.0 (1-substituted)
Lipophilicity profile may shift CNS drug-likeness and non-specific binding risk

Quantitative Differentiation vs. Azetidine Analogs


Lipophilicity and CNS Drug-Likeness Advantage

The XLogP3 of 2-(3-bromo-4-fluorophenyl)azetidine is 2.2 [1], placing it within the optimal CNS drug-like window (typically LogP 2–4). In contrast, the 1-substituted congener 1-(3-bromo-4-fluorophenyl)azetidine displays an XLogP3 of 3.0 [2], a 0.8 log-unit increase that corresponds to approximately 6.3-fold greater distribution into lipid phases. The 3-substituted positional isomer 3-(3-bromo-4-fluorophenyl)azetidine shows a marginally lower XLogP3 of 2.1 [3]. Compounds with LogP > 2.5 often exhibit increased metabolic liability and non-specific binding, making the 2.2 value of the target compound a desirable midpoint.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.2
Reported CNS drug-like window fit
ΔXLogP3 = −0.8 vs 1-substituted analog (3.0)
Lipophilicity CNS drug design Physicochemical profiling

Hydrogen-Bond Donor Capacity Differentiation

2-(3-Bromo-4-fluorophenyl)azetidine possesses one hydrogen-bond donor (HBD = 1) due to its azetidine NH [1]. The 1-aryl regioisomer 1-(3-bromo-4-fluorophenyl)azetidine has HBD = 0 because the azetidine nitrogen is fully substituted by the aryl ring [2]. The presence of a hydrogen-bond donor is critical for forming directional interactions with biological targets (e.g., kinase hinge regions, GPCR binding pockets) and directly influences aqueous solubility. The absence of a donor in the 1-substituted analog eliminates this pharmacophoric feature, which may be detrimental in targets requiring a protonated or hydrogen-bond-donating basic center.

H-Bond Donor Count
Head-to-head
HBD = 1
Presence of NH may support target engagement
1-substituted congener has HBD = 0
Hydrogen bonding Target engagement Solubility

Basicity and Protonation State Impact

The predicted pKa of 2-(3-bromo-4-fluorophenyl)azetidine is 9.91 ± 0.40 . At physiological pH 7.4, this implies >95% protonation, yielding a cationic species that can engage in charge-assisted binding interactions and affect tissue distribution. The 2-(5-bromo-2-fluorophenyl)azetidine regioisomer has a predicted pKa of 9.88 ± 0.40 , a difference of only 0.03 units, indicating that while azetidine basicity is largely conserved across these closely related positional isomers, the slight variation could translate to subtle differences in the fraction ionized in specific microenvironments (e.g., endosomal pH ~5.5, mitochondrial pH ~8.0).

Basicity (pKa)
Data to verify
pKa ≈ 9.91
Context-dependent protonation state review
Predicted value; ΔpKa negligible vs regioisomer
Basicity Protonation state ADME

Stereochemical Complexity for Fragment-Based Design

2-(3-Bromo-4-fluorophenyl)azetidine contains one undefined stereocenter (carbon-2 of the azetidine ring bearing the aryl substituent), as confirmed by the computed descriptor 'Undefined Atom Stereocenter Count = 1' [1]. This means the compound is racemic and can be resolved into pure enantiomers, which is a critical asset in fragment-based drug discovery where stereochemistry profoundly influences binding affinity and selectivity. In contrast, 3-(3-bromo-4-fluorophenyl)azetidine has 'Undefined Atom Stereocenter Count = 0' [2], indicating that the 3-substituted regioisomer is achiral and cannot provide stereochemical diversification. The cost of acquiring the racemate and subsequent chiral resolution may be offset by the enhanced intellectual property value and biological selectivity of enantiopure leads.

Stereochemical Complexity
Head-to-head
1 stereocenter
Racemic, resolvable for fragment-based design
3-substituted isomer is achiral (0 stereocenters)
Chirality Fragment-based drug discovery Enantiomeric resolution

Supplier Cost-per-Gram Comparison

Based on Enamine pricing data (2023), 2-(3-bromo-4-fluorophenyl)azetidine is listed at $1,068 for 0.05 g ($21,360/g) through Sigma-Aldrich [1]. The 2-(4-bromo-3-fluorophenyl)azetidine positional isomer is listed at $1,249 for 0.25 g ($4,996/g) [2]. The target compound is ~4.3× more expensive on a per-gram basis. This cost differential may reflect differences in synthetic route complexity, yield, or purification burden associated with the 3-bromo-4-fluoro substitution pattern, and should be factored into procurement planning for gram-scale synthesis campaigns.

Supplier Cost Comparison
Cross-study comparable
$21,360/g
Cost premium vs positional isomer reviewed
4.3× higher per gram than 4-bromo-3-fluoro analog
Procurement cost Supplier comparison Budget planning

TPSA and Membrane Permeability Assessment

The topological polar surface area (TPSA) of 2-(3-bromo-4-fluorophenyl)azetidine is 12 Ų [1], consistent with good passive membrane permeability (typical threshold for CNS oral drugs: TPSA < 60–90 Ų). The 1-substituted analog 1-(3-bromo-4-fluorophenyl)azetidine has an even lower TPSA of 3.2 Ų [2] because the nitrogen lone pair is delocalized into the aryl ring, reducing polar surface area. While both values predict favorable permeability, the target compound's slightly higher TPSA may confer modestly improved aqueous solubility and reduced hERG channel binding risk, which are favorable attributes in lead optimization [3].

TPSA Assessment
Cross-study comparable
TPSA = 12 Ų
Supports passive permeability screening
Higher than 1-substituted analog (3.2 Ų)
TPSA Oral bioavailability Permeability

Top Application Scenarios


CNS Fragment Library Design

With an XLogP3 of 2.2 and HBD = 1, 2-(3-bromo-4-fluorophenyl)azetidine is ideally suited for inclusion in fragment libraries aimed at CNS targets. The moderate lipophilicity reduces the risk of non-specific binding commonly associated with more lipophilic analogs (e.g., XLogP3 3.0 for the 1-substituted congener), while the free NH enables key hydrogen-bond interactions with biological targets. Fragment-based screening groups can leverage this compound's favorable balance of permeability (TPSA 12 Ų) and solubility potential to generate high-quality hit matter that avoids the attrition typically seen with overly lipophilic fragments [1].

Enantioselective Lead Optimization

The presence of an undefined stereocenter (carbon-2 of azetidine) makes 2-(3-bromo-4-fluorophenyl)azetidine a valuable chiral scaffold for enantioselective synthesis. Unlike the achiral 3-substituted regioisomer, the target racemate can be resolved via chiral HPLC or asymmetric synthesis to yield enantiopure building blocks. Medicinal chemistry teams pursuing stereochemistry-dependent potency gains (e.g., kinase inhibitors, GPCR modulators) should prioritize this compound to explore the often-divergent biological activities of its (R)- and (S)-enantiomers [2].

Cross-Coupling Scaffold for Library Synthesis

The 3-bromo-4-fluoro substitution pattern positions the bromine meta to the azetidine and para to fluorine, an electronic arrangement that facilitates selective oxidative addition in palladium-catalyzed Suzuki or Buchwald–Hartwig couplings. This regiochemistry provides a distinct reactivity profile compared to ortho-substituted analogs (e.g., 2-(5-bromo-2-fluorophenyl)azetidine) where steric hindrance can suppress coupling efficiency. High-throughput parallel synthesis groups can exploit this compound to generate diverse biaryl libraries with predictable coupling yields and minimal byproduct formation [3].

Hit-to-Lead Procurement Strategy

Despite a higher per-gram cost ($21,360/g vs. $4,996/g for the 4-bromo-3-fluoro isomer), the target compound's unique combination of moderate lipophilicity, hydrogen-bond donor capacity, chirality, and favorable TPSA provides procurement value that generic substitution cannot replicate. Hit-to-lead programs that require precise physicochemical tuning of a core scaffold should allocate budget to this building block when the alternative isomers compromise key ligand efficiency metrics or synthetic versatility. Bulk negotiation with Enamine/Sigma-Aldrich may partially offset the cost differential for programs advancing to multi-gram scale [4].

Application
Selection Property
Validation Focus
CNS Fragment Library Design
Moderate lipophilicity and HBD profile
CNS drug-like parameter review
Enantioselective Lead Optimization
Racemic chiral scaffold
Chiral resolution and enantiomer profiling
Cross-Coupling Library Synthesis
meta-Bromo substitution pattern
Suzuki/Buchwald coupling efficiency review
Hit-to-Lead Procurement Strategy
Unique physicochemical profile vs cost
Budget-to-property value assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromo-4-fluorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.